

Pegapamodutide Clinical Trial Outcomes: A Comparative Analysis

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Compound of Interest

Compound Name: Pegapamodutide

Cat. No.: B10832559

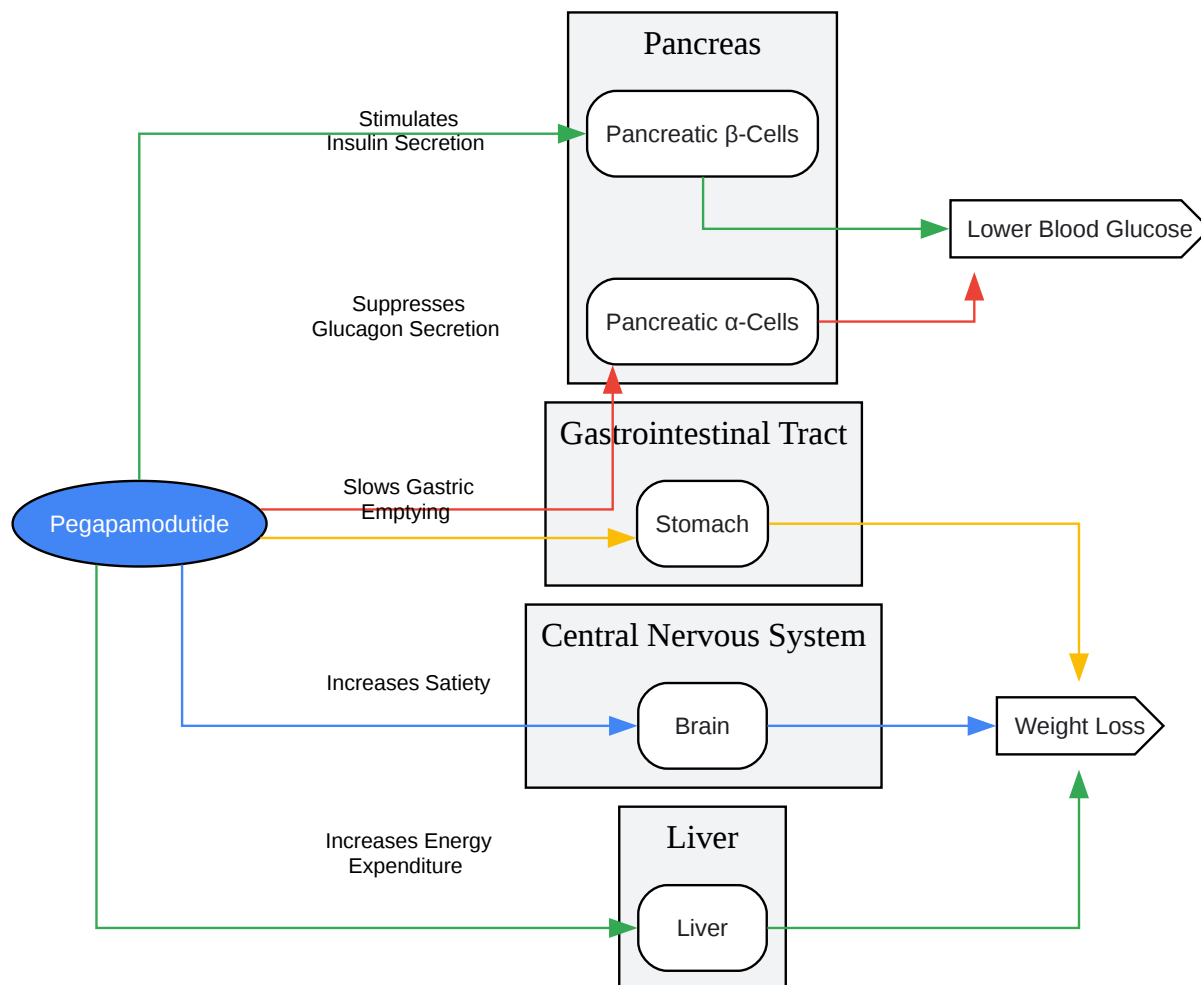
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For Researchers, Scientists, and Drug Development Professionals

Pegapamodutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon receptor agonist, has emerged as a noteworthy candidate in the landscape of metabolic disease therapeutics. This guide provides a comprehensive review of the clinical trial outcomes for **pegapamodutide**, with a direct comparison to other key players in the field, including single GLP-1 receptor agonists and other dual-agonist compounds. The following analysis is based on available clinical trial data and is intended to provide an objective overview for researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual-Pronged Approach

Pegapamodutide exerts its effects by activating both the GLP-1 and glucagon receptors. This dual agonism is believed to offer a synergistic benefit in glycemic control and weight management. Activation of the GLP-1 receptor enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying, all contributing to lower blood glucose levels and a feeling of satiety. The agonism of the glucagon receptor is thought to increase energy expenditure and enhance hepatic glucose production, which, in the context of dual agonism, is counterbalanced by the GLP-1 action, potentially leading to a net positive effect on weight loss without compromising glycemic control.



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Caption: Pegapamodutide's dual agonist signaling pathway.

Clinical Trial Data: Pegapamodutide in Focus

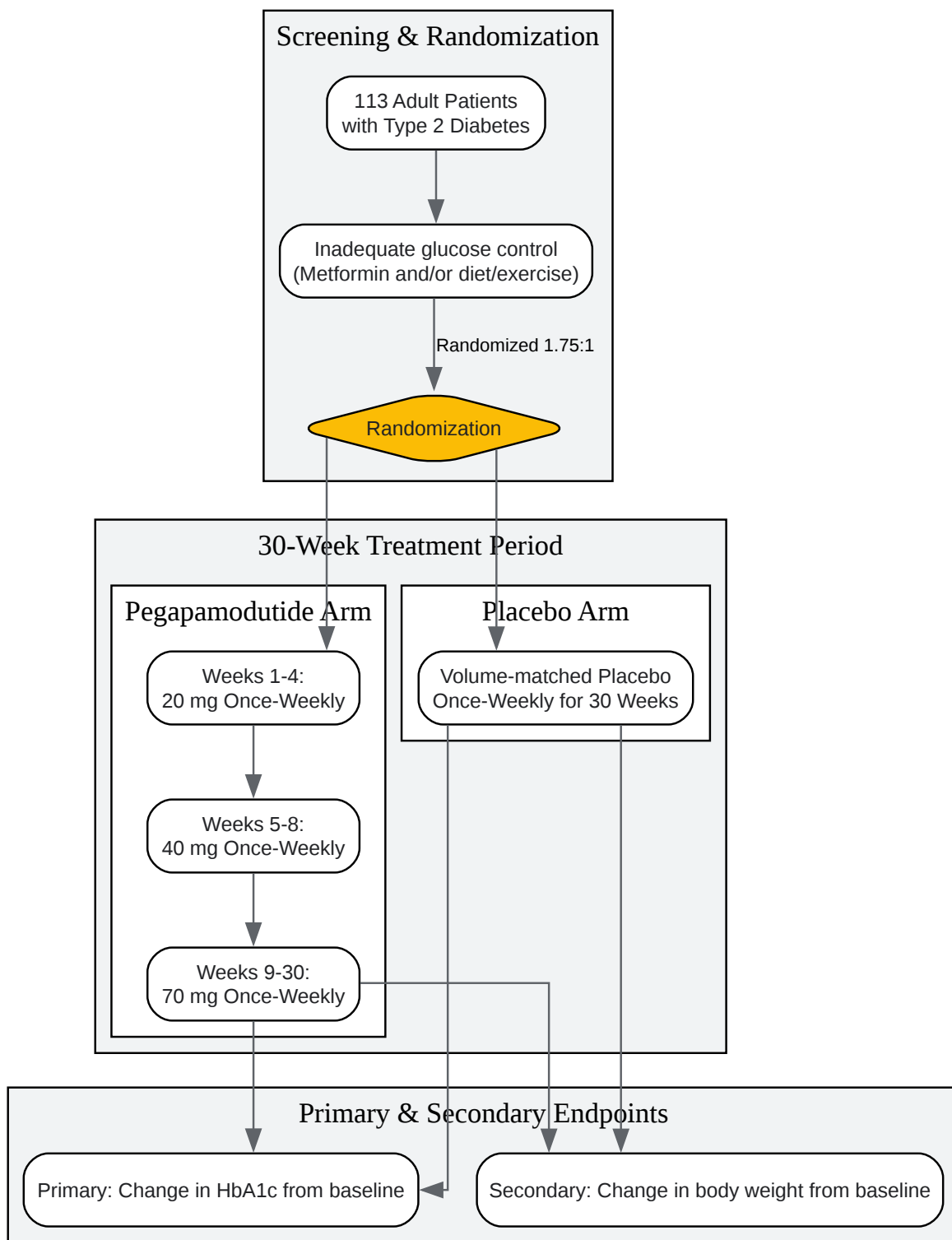
The primary data for **pegapamodutide** comes from a Phase 2b clinical trial (NCT03406377). This study evaluated the efficacy and safety of a once-weekly dose-escalation regimen of **pegapamodutide** in adults with type 2 diabetes who had inadequate glycemic control with metformin and/or diet and exercise.

Efficacy Outcomes

The trial demonstrated statistically significant and clinically meaningful reductions in both HbA1c and body weight over a 30-week period. The key findings are summarized below for both the modified intent-to-treat (mITT) and the per-protocol populations.

Parameter	Pegapamodutide	Placebo
Modified Intent-to-Treat (mITT) Population		
Mean HbA1c Reduction	-1.30%	-0.09%
Mean Weight Loss	-4.4 kg	-1.8 kg
Per-Protocol Population		
Mean HbA1c Reduction	-1.47%	-0.25%
Mean Weight Loss	-5.5 kg	-1.9 kg

Experimental Protocol: NCT03406377



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Caption: Experimental workflow for the NCT03406377 clinical trial.

Comparative Landscape: Pegapamodutide vs. Alternatives

To contextualize the performance of **pegapamodutide**, it is essential to compare its clinical trial outcomes with those of established and emerging therapies in the same class. The following tables provide a comparative summary of key efficacy data from clinical trials of other GLP-1 receptor agonists and dual agonists. It is important to note that direct comparisons are challenging due to differences in trial design, patient populations, and duration.

Glycemic Control (HbA1c Reduction) in Type 2 Diabetes

Drug (Trial)	Mechanism of Action	Treatment Duration	Baseline HbA1c	HbA1c Reduction (Drug)	HbA1c Reduction (Placebo/Comparator)
Pegapamodutide (NCT03406377)	GLP-1/GCG Agonist	30 Weeks	~8.1%	-1.30%	-0.09% (Placebo)
Semaglutide (SUSTAIN-2)	GLP-1 Agonist	56 Weeks	~8.1%	-1.3% (0.5mg), -1.6% (1.0mg)	-0.6% (Sitagliptin)
Tirzepatide (SURPASS-2)	GIP/GLP-1 Agonist	40 Weeks	~8.3%	-2.01% (5mg), -2.24% (10mg), -2.30% (15mg)	-1.86% (Semaglutide 1mg)

Weight Loss in Patients with Type 2 Diabetes

Drug (Trial)	Mechanism of Action	Treatment Duration	Baseline Weight	Weight Loss (Drug)	Weight Loss (Placebo/Comparator)
Pegapamodutide (NCT03406377)	GLP-1/GCG Agonist	30 Weeks	Not Specified	-4.4 kg	-1.8 kg (Placebo)
Semaglutide (SUSTAIN-2)	GLP-1 Agonist	56 Weeks	~91 kg	-4.3 kg (0.5mg), -6.1 kg (1.0mg)	-1.9 kg (Sitagliptin)
Tirzepatide (SURPASS-2)	GIP/GLP-1 Agonist	40 Weeks	~94 kg	-7.6 kg (5mg), -9.3 kg (10mg), -11.2 kg (15mg)	-5.7 kg (Semaglutide 1mg)

Weight Loss in Patients with Obesity (Without Type 2 Diabetes)

Drug (Trial)	Mechanism of Action	Treatment Duration	Baseline Weight	Weight Loss (Drug)	Weight Loss (Placebo)
Semaglutide (STEP 1)	GLP-1 Agonist	68 Weeks	~105 kg	-14.9%	-2.4%
Tirzepatide (SURMOUNT-1)	GIP/GLP-1 Agonist	72 Weeks	~105 kg	-15.0% (5mg), -19.5% (10mg), -20.9% (15mg)	-3.1%
Survodutide (Phase 2)	GLP-1/GCG Agonist	46 Weeks	~106 kg	Up to -18.7%	-2.8%
Retatrutide (Phase 2)	GIP/GLP-1/GCG Agonist	48 Weeks	~108 kg	Up to -24.2%	-2.1%

Safety and Tolerability

The safety profile of **pegapamodutide**, as reported in the Phase 2b trial, was consistent with the known side effects of the GLP-1 receptor agonist class. The most frequently reported adverse events were gastrointestinal in nature, including nausea, vomiting, and diarrhea. These events were generally reported as mild to moderate in severity.

A comparative overview of common adverse events for selected drugs is presented below.

Drug	Common Adverse Events (Gastrointestinal)
Pegapamodutide	Nausea, Vomiting, Diarrhea
Semaglutide	Nausea, Vomiting, Diarrhea, Constipation
Tirzepatide	Nausea, Diarrhea, Decreased Appetite, Vomiting
Survodutide	Nausea, Diarrhea, Vomiting
Retatrutide	Nausea, Diarrhea, Vomiting, Constipation

Conclusion

Pegapamodutide has demonstrated promising efficacy in terms of both glycemic control and weight reduction in its Phase 2 clinical trial. Its dual-agonist mechanism of action holds the potential for competitive or even superior outcomes compared to single-agonist therapies. However, the landscape of metabolic disease treatments is rapidly evolving with the emergence of highly effective dual and triple agonists. The comparative data presented here suggests that while **pegapamodutide** shows significant promise, its ultimate position in the therapeutic armamentarium will depend on the outcomes of larger, longer-term Phase 3 trials that further delineate its efficacy and safety profile in comparison to the latest generation of incretin-based therapies. Researchers and drug development professionals should closely monitor the continued development of **pegapamodutide** and other multi-agonist compounds as they have the potential to significantly advance the management of type 2 diabetes and obesity.

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